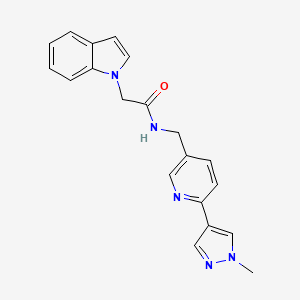

2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-indol-1-yl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-24-13-17(12-23-24)18-7-6-15(10-21-18)11-22-20(26)14-25-9-8-16-4-2-3-5-19(16)25/h2-10,12-13H,11,14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNOFJYGXJRQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide , often referred to as a pyrazole-indole hybrid, has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves several steps, including the formation of indole and pyrazole moieties that are subsequently linked through acetamide bonding. The synthetic route typically includes:

- Formation of Indole Derivative : Starting from appropriate anilines or indoles.

- Pyrazole Synthesis : Utilizing 1-methyl-1H-pyrazole derivatives.

- Coupling Reaction : Employing acetic acid and coupling agents to form the final amide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, it has demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, G2/M phase arrest |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Similar to colchicine action |

These findings suggest that the compound acts as a potent tubulin polymerization inhibitor, which is critical for cell division and cancer cell proliferation. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .

Other Biological Activities

In addition to its anticancer effects, derivatives of this compound have shown promise in other biological activities:

- Anti-inflammatory Effects : Some studies indicate that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic avenues for inflammatory diseases .

- Antimicrobial Activity : Certain indole-pyrazole hybrids exhibit antimicrobial properties, although specific data on this compound's efficacy against pathogens is limited.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds within the same structural class:

- Indole-Pyrazole Derivatives : A study evaluated a series of indole-pyrazole compounds for their cytotoxic effects on various cancer cell lines, revealing that modifications in the pyrazole ring significantly influenced their potency .

- Mechanistic Studies : Research into the mechanism revealed that compounds similar to this compound can induce apoptosis via mitochondrial pathways and caspase activation .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and pyrazole-pyridine moieties. The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structural integrity and purity of the synthesized compounds .

Antimicrobial Properties

Recent studies have indicated that derivatives of indole and pyrazole possess significant antimicrobial activity. For instance, compounds similar to 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide have been evaluated for their efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. These studies demonstrated promising results, with certain derivatives exhibiting low micromolar inhibitory concentrations (IC50) against Mycobacterium tuberculosis H37Ra .

Anticancer Activity

The compound's potential as an anticancer agent is supported by research indicating that indole and pyrazole derivatives can induce apoptosis in cancer cells. For example, the incorporation of the indole moiety has been linked to enhanced cytotoxicity against different cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Study 1: Antitubercular Activity

A series of synthesized compounds related to This compound were tested for their antitubercular activity. Among these, several compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM. Notably, one compound exhibited an IC90 value of 40.32 μM, indicating its potential as a lead candidate for further development .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, derivatives were screened against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results showed that certain analogs had IC50 values significantly lower than standard chemotherapeutic agents, suggesting that these compounds could serve as effective alternatives or adjuncts in cancer therapy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions, starting with coupling an indole derivative to a pyridine-pyrrole intermediate. Key steps include:

- Catalysts/Solvents : Use polar aprotic solvents (e.g., dimethylformamide, ethanol) and catalysts like palladium complexes for cross-coupling reactions. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures high purity (>95%) .

- Monitoring : Reaction progress is tracked via TLC or HPLC, with intermediates characterized by NMR and mass spectrometry .

Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity (e.g., indole NH protons at δ 11.55 ppm, pyridine protons at δ 8.63 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 392.2 vs. theoretical 392.4) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- HPLC : Determines purity (>98%) using C18 columns and UV detection .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS. Indole and pyrazole moieties may degrade under acidic conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. Store at –20°C in desiccated environments to prevent hydrolysis .

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powdered forms with N95 masks.

- Ventilation : Conduct reactions in fume hoods due to potential solvent vapors (e.g., DMF, ethanol).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste .

Advanced Research Questions

Q. What strategies can be employed to elucidate the structure-activity relationships (SAR) of this compound with its biological targets?

- Analog Synthesis : Modify substituents (e.g., methoxy groups on indole, methyl on pyrazole) and test activity against targets like kinases or GPCRs .

- Biological Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., cancer cell lines) to correlate structural changes with potency.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .

Q. How can researchers design experiments to identify the compound’s mechanism of action and primary molecular targets?

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot or SILAC-MS .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected signaling pathways (e.g., MAPK, PI3K-Akt) .

- Kinetic Studies : Measure time-dependent inhibition of candidate enzymes (e.g., tyrosine kinases) using fluorescence-based assays .

Q. What computational methods are suitable for predicting the compound’s binding affinity and interaction dynamics with enzymes or receptors?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of interactions over 100+ ns trajectories.

- Free Energy Calculations : Use MM/GBSA or free energy perturbation (FEP) to quantify binding energy contributions from specific residues .

- Pharmacophore Modeling : Generate 3D pharmacophore maps (e.g., Schrödinger) to guide lead optimization .

Q. How do the structural features of this compound confer unique pharmacological properties compared to analogues?

- Hybrid Scaffold : The indole-pyridine-pyrrazole core enables dual targeting (e.g., serotonin receptors and kinase inhibition) via π-π stacking and hydrogen bonding .

- Substituent Effects : Methoxy groups enhance solubility and metabolic stability, while methylpyrazole improves blood-brain barrier penetration in preclinical models .

- Comparative Studies : Analogues lacking the pyridine spacer show 10-fold lower activity in enzyme assays, highlighting its role in orienting the pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.